8-methyl-2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
8-methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S2/c1-15-5-7-17(8-6-15)19-13-18(20-4-3-11-32-20)27-29(19)22(30)14-33-23-25-21-12-16(2)9-10-28(21)24(31)26-23/h3-12,19H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUCBTIITIZUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the thiophene and methylphenyl groups, and the final assembly of the pyridotriazinone core. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or microwave irradiation to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Structural Formula
The compound can be represented by the following molecular formula:
With a molecular weight of 475.6 g/mol.
IUPAC Name
The IUPAC name is:
8-methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one.
Key Functional Groups
The compound features:
- Pyrazole and thiophene rings which are known for their biological activities.
- A pyrido-triazine core that may enhance its pharmacological properties.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry:
Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole and thiophene moieties can enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles in the structure may contribute to antimicrobial activity. Research has shown that compounds containing thiophene rings can inhibit bacterial growth.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting diseases like diabetes or hypertension.
Materials Science
In materials science, the unique electronic properties of the compound can be harnessed:
Organic Electronics : The compound's thiophene units can be utilized in organic semiconductors for applications in solar cells or light-emitting diodes (LEDs). Its ability to form stable films makes it suitable for electronic devices.
Sensors : The chemical properties of the compound could allow it to function as a sensor material for detecting environmental pollutants or biological markers due to its selective reactivity with certain analytes.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
Synthesis of Complex Molecules : Its functional groups facilitate further chemical modifications, allowing chemists to create more complex molecules with desired properties. This versatility is crucial in drug discovery and development.
Mechanism of Action
The mechanism of action of 8-methyl-2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motif Analysis
The compound shares key motifs with other bioactive heterocycles:
- Pyrazole derivatives: Similar to 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one (), which exhibits antimicrobial activity. Both compounds feature thiophenyl and substituted phenyl groups, but the target compound’s pyrido-triazinone core may enhance π-π stacking interactions in enzyme binding pockets .
Table 1: Structural Comparison of Selected Compounds
Computational Similarity Metrics
Using Tanimoto coefficients (Tc) and Morgan fingerprints (), the target compound was compared to known inhibitors:
- Aglaithioduline (Tc = 0.70 vs. SAHA): Shares a similar pharmacophore with the target compound’s pyrazole-thiophene motif but lacks the triazinone core, reducing predicted binding affinity for HDAC8-like targets .
- ZINC00027361 (Tc > 0.50 vs.
Table 2: Tanimoto Similarity Scores
Bioactivity and Binding Affinity
- Docking Variability: Minor structural changes (e.g., methyl vs. phenyl groups) significantly alter binding affinities. For example, replacing the target compound’s methylphenyl with a coumarin group (as in ) reduces hydrophobic interactions but enhances fluorescence-based tracking .
- Cluster Analysis: Molecular networking () groups the compound with pyrazole-triazinones, showing a cosine score >0.85 for fragmentation patterns, indicative of conserved bioactivity .
Key Research Findings
Structural Determinants of Activity: The pyrido-triazinone core and sulfanyl linker are critical for maintaining high docking scores, as truncation or substitution of these motifs reduces affinity by ≥2.5 kcal/mol .
SAR Insights : Bioactivity clustering () confirms that thiophenyl and methylphenyl groups correlate with antimicrobial and kinase-inhibitory profiles, respectively .
Synthetic Challenges : Acidic treatment of precursor compounds () often leads to side reactions, necessitating optimized conditions for the target compound’s sulfanyl group stability .
Biological Activity
The compound 8-methyl-2-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a pyrido[1,2-a][1,3,5]triazinone core and various substituents such as thiophenes and pyrazoles. Its IUPAC name is a reflection of its intricate design:
| Property | Description |
|---|---|
| IUPAC Name | 8-methyl-2-[2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
| Molecular Formula | C24H21N5O2S2 |
| CAS Number | 896332-65-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on recent studies:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The target compound may also modulate nuclear factor kappa B (NF-kB) signaling pathways, reducing the expression of pro-inflammatory cytokines .
2. Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. In vitro studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. Its activity has been compared favorably against standard antibiotics like ampicillin .
3. Anticancer Potential
Preliminary studies indicate that similar structures may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest through modulation of key signaling pathways involved in tumor progression .
Research Findings
Several studies have explored the biological activities associated with pyrazole derivatives similar to the target compound:
Case Study: Anti-inflammatory Screening
A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using an LPS-induced model. The most potent compounds exhibited IC50 values ranging from 50 to 100 µM against NF-kB activation .
Case Study: Antimicrobial Evaluation
In another investigation focusing on the antimicrobial activity of pyrazole derivatives, compounds were tested against six microbial strains using a broth dilution method. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard drugs like greseofulvin .
Data Summary
Q & A
Q. What synthetic strategies are typically employed to prepare this compound?
The compound is synthesized via multi-step protocols, including:
- Cyclocondensation : Intramolecular cyclization of thiosemicarbazides to form pyrazole-thione intermediates (reflux in ethanol, 70 mmol scale) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate in THF/H₂O, 50°C, 16 hours) to assemble triazole-pyrazole hybrids .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF/EtOH mixtures) .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- Single-crystal X-ray diffraction : Determines absolute configuration (R factor ≤ 0.056, mean C–C bond length 0.004 Å) .
- NMR/IR spectroscopy : Assigns tautomeric forms (e.g., thione-thiol equilibrium) and confirms regiochemistry of pyrido-triazinone and thiophene moieties .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (high-resolution ESI-MS recommended) .
Advanced Research Questions
Q. How can computational quantum chemistry optimize reaction pathways for this compound?
- Reaction path search : Density functional theory (DFT) identifies transition states and intermediates, reducing trial-and-error in solvent/catalyst selection .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate real-time experimental data to simulate reaction kinetics and optimize parameters (e.g., temperature, stirring rates) .
- Example : ICReDD’s workflow combines quantum calculations with information science to predict optimal conditions for heterocycle formation .
Q. What experimental designs resolve contradictions in reported biological activities of pyrido-triazinone derivatives?
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial tests) across multiple cell lines to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 4-methylphenyl vs. fluorophenyl) and correlate with activity .
- Molecular docking : Validate target interactions (e.g., enzyme active sites) to explain discrepancies in inhibition data .
Q. How do heterocyclic substituents (thiophen-2-yl, 4-methylphenyl) influence electronic properties?
- Thiophene : Enhances π-conjugation, altering redox behavior (cyclic voltammetry recommended) .
- 4-Methylphenyl : Increases lipophilicity (logP calculations) and steric bulk, affecting solubility and binding affinity .
- Methodology : Time-dependent DFT (TD-DFT) models electron distribution in the pyrido-triazinone core to guide functionalization .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Membrane separation : Nanofiltration or reverse osmosis concentrates intermediates while removing byproducts .
- Process control : Automated feedback loops adjust reagent addition rates (e.g., phenylisothiocyanate in thiosemicarbazide synthesis) .
- Scale-up validation : Pilot reactors (e.g., 250 mL three-neck flasks with reflux) replicate small-scale conditions .
Methodological Notes
- Data contradiction analysis : Cross-reference crystallographic data (e.g., dihedral angles ) with NMR coupling constants to confirm stereochemical assignments.
- Advanced purification : Use Chromolith® HPLC columns for high-resolution separation of regioisomers .
- Tautomerism studies : Employ variable-temperature NMR to monitor thione-thiol equilibria in DMSO-d₆ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
